molecular formula C34H29N7O B7795892 CID 10196499

CID 10196499

Cat. No. B7795892
M. Wt: 551.6 g/mol
InChI Key: BIWGYFZAEWGBAL-UHFFFAOYSA-N
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Description

CID 10196499, also known as Akt inhibitor VIII, is a chemical compound that is isozyme-selective . It is also referred to as Akti-1/2 . The compound has a molecular formula of C₃₄H₂₉N₇O .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The compound’s structure can be represented by the canonical SMILES string: C1CN (CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C (C=C4)C5=NC6=CC7=C (C=C6N=C5C8=CC=CC=C8)N=CN7 .

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function in Cells : CID has been instrumental in studying biological processes with precision and spatiotemporal resolution, particularly in dissecting signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Safeguard System for Induced Pluripotent Stem Cell-Derived T Cell Therapy : The application of a specific CID in the context of iPSCs to eliminate tumorigenic potential via suicide gene therapy. This has implications for safer clinical therapies using iPSC-derived cells (Ando et al., 2015).

  • Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID platforms (PROTAC-CID) allows for inducible gene regulation, editing, and signal multiplexing in biological systems (Ma et al., 2023).

  • Improving the Safety of Therapy Using Human Induced Pluripotent Stem Cells : The use of the iC9 suicide gene activated by CID in human iPSCs has been shown to provide a safety mechanism by efficiently killing the transduced cells in case of adverse effects, promising enhanced safety in clinical applications of hiPSC-based therapy (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

  • Manipulating Signaling at Will CID Techniques in Cell Biology

    : CID techniques have resolved numerous problems in cell biology, especially concerning lipid second messengers and small GTPases, providing insights into complex signaling paradoxes (DeRose, Miyamoto, & Inoue, 2013).

Mechanism of Action

CID 10196499, or Akt inhibitor VIII, acts by inhibiting the activity of Akt1 and Akt2 . It is a potent, selective inhibitor with IC50 values of 58 nM for Akt1 and 210 nM for Akt2 . It does not inhibit pleckstrin homology (PH) domain-lacking Akts, PKA, PKC, and SGK .

properties

IUPAC Name

3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25H,14-17,20H2,(H,35,36)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWGYFZAEWGBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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